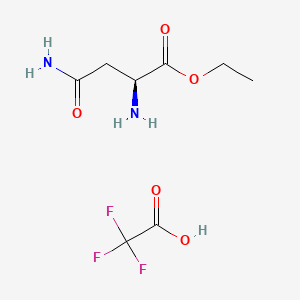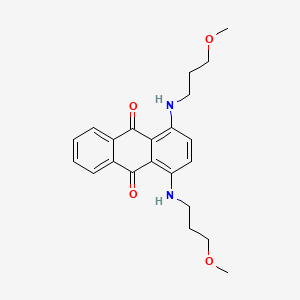
Cyclopropane, 1,2,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing cyclopropane derivatives involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of suitable precursors, such as 1,3-dihalopropanes, under reductive conditions using zinc powder in ethanol.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.
Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
Chemistry: Cyclopropane, 1,2,3-trimethyl- is used as a building block in organic synthesis due to its strained ring, which makes it highly reactive and useful for constructing complex molecules .
Biology and Medicine: Cyclopropane derivatives are studied for their potential biological activities. They are used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials due to their unique structural properties .
Mechanism of Action
The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Cyclopropane: The parent compound with no methyl substitutions.
1,1,2-Trimethylcyclopropane: A similar compound with different methyl group positions.
1,1-Dichloro-2,2,3-trimethylcyclopropane: A derivative with chlorine substitutions.
Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
42984-19-0 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
InChI Key |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


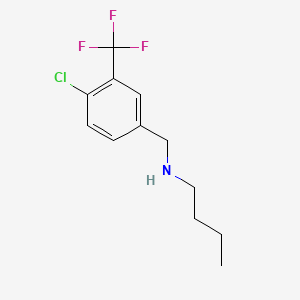
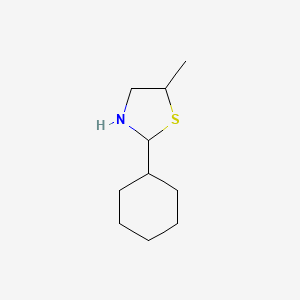
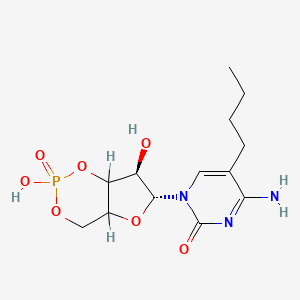
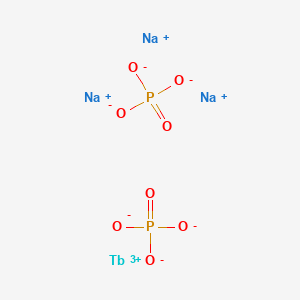
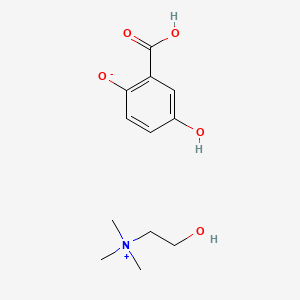
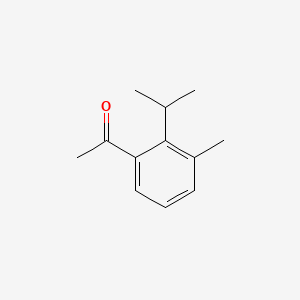
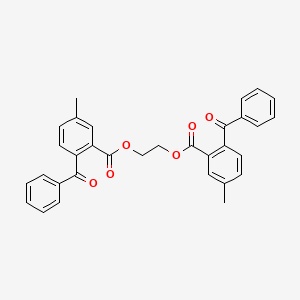

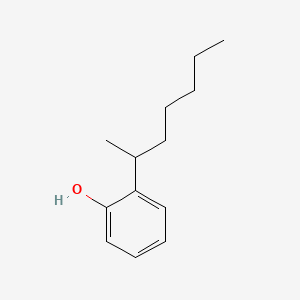
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
